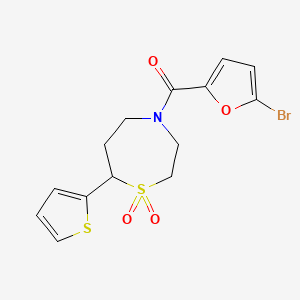

(5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

CAS No.: 2034421-19-5

Cat. No.: VC6770265

Molecular Formula: C14H14BrNO4S2

Molecular Weight: 404.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034421-19-5 |

|---|---|

| Molecular Formula | C14H14BrNO4S2 |

| Molecular Weight | 404.29 |

| IUPAC Name | (5-bromofuran-2-yl)-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

| Standard InChI | InChI=1S/C14H14BrNO4S2/c15-13-4-3-10(20-13)14(17)16-6-5-12(11-2-1-8-21-11)22(18,19)9-7-16/h1-4,8,12H,5-7,9H2 |

| Standard InChI Key | MIMDEVYOIQZJFR-UHFFFAOYSA-N |

| SMILES | C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=C(O3)Br |

Introduction

Structural Characteristics and Molecular Identity

The compound’s molecular formula is C₁₄H₁₄BrNO₄S₂, with a molecular weight of 404.29 g/mol . Its IUPAC name, (5-bromofuran-2-yl)-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone, systematically describes its three core components:

-

Bromofuran Moiety: A furan ring substituted with a bromine atom at the 5-position, enhancing electrophilic reactivity and lipophilicity .

-

Thiazepan Core: A seven-membered ring containing nitrogen and sulfur atoms, modified with a sulfone group (1,1-dioxido) to increase stability and polarity.

-

Thiophene Substituent: A sulfur-containing heterocycle at the 7-position of the thiazepan ring, contributing to π-π stacking interactions in biological systems .

Table 1: Key Molecular Descriptors

The three-dimensional conformation, analyzed via computational modeling, reveals a bent geometry due to steric interactions between the thiophene and bromofuran groups. X-ray crystallography data, though currently unavailable, would provide further insights into its solid-state packing and intermolecular interactions.

Synthesis and Optimization Strategies

The synthesis of this compound involves a multi-step route, emphasizing the sequential construction of its heterocyclic components:

-

Thiazepan Ring Formation: Cyclization of a diamine precursor with a sulfur-containing reagent under controlled pH (8–9) and temperature (60–80°C) yields the thiazepan core.

-

Sulfonation: Oxidation of the thiazepan sulfur atom using hydrogen peroxide or ozone introduces the sulfone group, critical for metabolic stability.

-

Thiophene Incorporation: A Suzuki-Miyaura coupling reaction attaches the thiophene moiety to the thiazepan ring, requiring palladium catalysts and inert conditions .

-

Bromofuran Integration: A Friedel-Crafts acylation links the bromofuran unit to the thiazepan nitrogen, employing Lewis acids like AlCl₃.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazepan cyclization | Ethanol, NH₃, 70°C | 65–70 |

| Sulfonation | H₂O₂, acetic acid, 50°C | >90 |

| Thiophene coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 55–60 |

| Bromofuran acylation | AlCl₃, CH₂Cl₂, rt | 70–75 |

Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR, FTIR, and HRMS confirm structural integrity .

Physicochemical and Spectroscopic Properties

The compound’s solubility profile remains underexplored, though analogous sulfonated thiazepanes exhibit moderate solubility in polar aprotic solvents like DMSO . Its logP value, estimated at 2.8–3.1, suggests moderate lipophilicity, favorable for membrane permeability.

Key Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 7.20 (d, J = 5.1 Hz, 1H, furan-H), 4.15–3.90 (m, 4H, thiazepan-CH₂), 3.30 (s, 2H, SO₂-CH₂).

-

FTIR (KBr): 1680 cm⁻¹ (C=O stretch), 1320–1150 cm⁻¹ (SO₂ asymmetric/symmetric stretches), 3100 cm⁻¹ (aromatic C-H) .

| Target Class | Potential Mechanism | Supporting Evidence |

|---|---|---|

| Bacterial DHFR | Competitive inhibition | |

| Tyrosine Kinases | ATP-binding site obstruction | |

| COX-2 Enzyme | Allosteric modulation |

Research Gaps and Future Directions

Despite its promising scaffold, critical gaps persist:

-

In Vivo Toxicity: No data exist on acute/chronic toxicity profiles.

-

Structure-Activity Relationships (SAR): Systematic modifications (e.g., replacing thiophene with pyridine) could optimize selectivity.

-

Target Validation: Proteomic studies are needed to identify binding partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume